molecular formula C16H17N5 B5308514 6-(1-methyl-1H-imidazol-2-yl)-N-(1-phenylethyl)pyridazin-3-amine

6-(1-methyl-1H-imidazol-2-yl)-N-(1-phenylethyl)pyridazin-3-amine

Cat. No. B5308514
M. Wt: 279.34 g/mol
InChI Key: IKXMNHJVBQRHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-methyl-1H-imidazol-2-yl)-N-(1-phenylethyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known by its chemical name, MIPA, and is a heterocyclic compound that contains a pyridazine ring. In

Mechanism of Action

The mechanism of action of MIPA involves its ability to inhibit specific enzymes and signaling pathways that are involved in various disease processes. MIPA has been found to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell proliferation and survival. Additionally, MIPA has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MIPA has been found to have several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. MIPA has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MIPA has several advantages for lab experiments, including its high purity and stability. However, MIPA can be difficult to synthesize and requires specialized equipment and expertise. Additionally, the effects of MIPA can vary depending on the cell type and disease model used in experiments.

Future Directions

There are several future directions for the study of MIPA. One potential area of research is the development of MIPA derivatives with improved pharmacokinetic properties. Additionally, the therapeutic potential of MIPA in other diseases, such as diabetes and cardiovascular disease, should be explored. Finally, the development of MIPA-based drug delivery systems could improve the efficacy and specificity of MIPA in treating various diseases.
Conclusion:
In conclusion, MIPA is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways that are involved in disease processes. MIPA has several advantages for lab experiments, but also has limitations that need to be considered. Future research should focus on the development of MIPA derivatives, exploring its potential in other diseases, and the development of drug delivery systems.

Synthesis Methods

MIPA can be synthesized through a multi-step process that involves the reaction of 2,6-diaminopyridine with 2-bromo-1-phenylethane and 1-methylimidazole. The resulting product is then purified through column chromatography to obtain MIPA in its pure form.

Scientific Research Applications

MIPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. MIPA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, MIPA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

6-(1-methylimidazol-2-yl)-N-(1-phenylethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12(13-6-4-3-5-7-13)18-15-9-8-14(19-20-15)16-17-10-11-21(16)2/h3-12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXMNHJVBQRHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NN=C(C=C2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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